(2-Chloro-4-nitrophenoxy)acetic acid
Overview
Description
(2-Chloro-4-nitrophenoxy)acetic acid is a chemical compound that is related to various synthesized derivatives with potential applications in agriculture as herbicides. The compound itself is not directly mentioned in the provided papers, but its derivatives and structurally similar compounds have been studied for their herbicidal activity and molecular properties.
Synthesis Analysis
The synthesis of compounds related to (2-Chloro-4-nitrophenoxy)acetic acid involves multiple steps, starting from basic materials such as nitrophenol and chloroacetate esters. For instance, a derivative with herbicidal activity was synthesized using 2-chloro-4-(trifluoromethyl)phenoxy and 2-nitrophenyl as starting materials . Another related compound, 2-(2-nitrophenoxy) acetic acid, was synthesized from 2-nitrophenol and methyl 2-chloroacetate, with potassium carbonate as a catalyst . These methods highlight the importance of reaction conditions, such as temperature and the amount of catalyst or reagents, in achieving high yields and desired product selectivity.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Chloro-4-nitrophenoxy)acetic acid has been elucidated using techniques like X-ray crystallography. For example, the crystal structure of (2-methylphenoxy)acetic acid, a structurally related compound, revealed dimeric hydrogen bonding involving the carboxylate groups . Another compound, 2-(4-fluorophenoxy) acetic acid, crystallizes in the monoclinic system and its structure is stabilized by various intermolecular interactions . These studies provide insights into the molecular arrangements and stability of such compounds.
Chemical Reactions Analysis
The chemical reactivity of (2-Chloro-4-nitrophenoxy)acetic acid derivatives can be inferred from the reactions of similar compounds. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid, a multireactive building block, was used to prepare various nitrogenous heterocycles, demonstrating the versatility of these nitro-substituted compounds in synthesizing complex structures . The chlorination of 4-chloro-2-methyl-6-nitrophenol resulted in acyclic carboxylic acids, showing the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Chloro-4-nitrophenoxy)acetic acid and its derivatives are crucial for their application as herbicides. The title compound in one of the studies showed excellent potential for the selective control of broadleaf weeds, indicating its favorable herbicidal properties . The crystallographic data of related compounds provide valuable information on their density, molecular geometry, and intermolecular forces, which are important for understanding their behavior in different environments .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Improvement : (2-Chloro-4-nitrophenoxy)acetic acid and related compounds have been synthesized for various purposes. For instance, a study improved the synthesis of 2-(2-nitrophenoxy)Acetic Acid, which is structurally similar, using convenient and mild reaction conditions suitable for industrial processes (H. Dian, 2012).
Novel Aggregations and Complexes : The formation of novel aggregations and complexes involving similar compounds, like the aggregation of (4-nitrophenoxy)acetic acid, highlights their utility in exploring new chemical structures and reactions (Xiao-qiang He, 2013).
Chemical Characteristics : Studies on the solvolysis of related compounds, such as (4-Nitrophenoxy)ethylene oxides, provide insights into their chemical behavior under different conditions, which can be valuable in industrial and pharmaceutical contexts (D. S. Shipley et al., 1994).
Safety And Hazards
properties
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZKTYNLLVGHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298563 | |
Record name | (2-chloro-4-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-nitrophenoxy)acetic acid | |
CAS RN |
5037-04-7 | |
Record name | 5037-04-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-chloro-4-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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